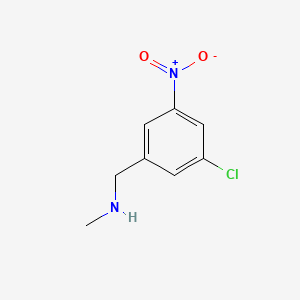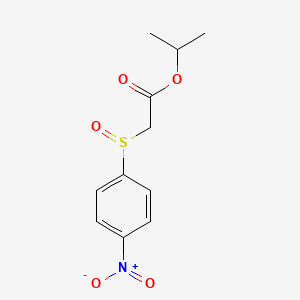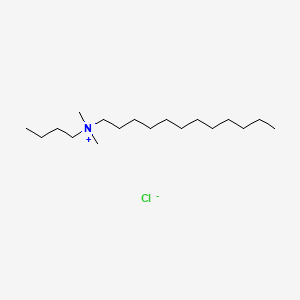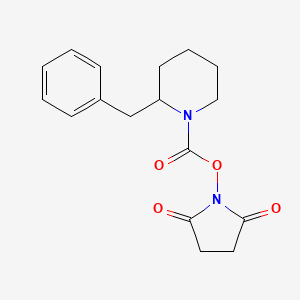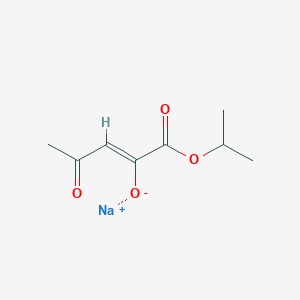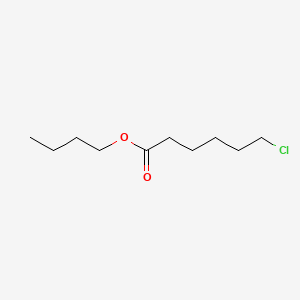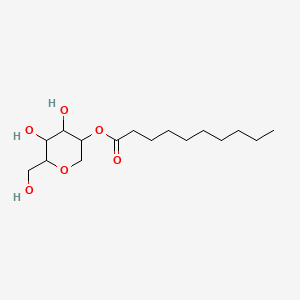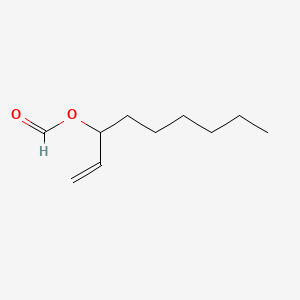
Posaraprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posaraprost is a synthetic prostaglandin analog, specifically designed to mimic the effects of naturally occurring prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used for its vasodilatory and antiplatelet properties, making it valuable in the treatment of various cardiovascular conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Posaraprost involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, carboxyl, and other functional groups are introduced through selective oxidation and reduction reactions.
Final assembly: The final product is assembled through esterification and purification processes.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvent extraction and chromatography are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Posaraprost undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and strong nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, carboxylated, and esterified derivatives of this compound.
Applications De Recherche Scientifique
Posaraprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, including hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Posaraprost exerts its effects by binding to specific prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways, leading to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The primary molecular targets include the prostaglandin E2 receptor and the prostacyclin receptor.
Comparaison Avec Des Composés Similaires
Misoprostol: Another prostaglandin analog used for gastric ulcer prevention and labor induction.
Beraprost: A prostacyclin analog used for treating pulmonary hypertension.
Latanoprost: A prostaglandin F2 alpha analog used for reducing intraocular pressure in glaucoma patients.
Uniqueness of Posaraprost: this compound is unique in its specific receptor binding profile and its potent vasodilatory and antiplatelet effects. Unlike some other prostaglandin analogs, this compound has a longer half-life and a more favorable side effect profile, making it a promising candidate for long-term therapeutic use.
Propriétés
Numéro CAS |
172740-14-6 |
|---|---|
Formule moléculaire |
C26H34O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C26H34O4/c1-20(2)30-26(29)13-9-4-3-8-12-24-22(16-19-25(24)28)15-18-23(27)17-14-21-10-6-5-7-11-21/h3,5-8,10-11,15-16,18-20,22-24,27H,4,9,12-14,17H2,1-2H3/b8-3-,18-15+/t22-,23-,24+/m0/s1 |
Clé InChI |
UXNJSZBEHANTSL-YGCMUPCZSA-N |
SMILES isomérique |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCC2=CC=CC=C2)O |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1C(C=CC1=O)C=CC(CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


